molecular formula C20H24O9 B11053696 ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No. B11053696
M. Wt: 408.4 g/mol
InChI Key: PHDCNYFUTHJYJQ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a pyran ring, a trimethoxyphenyl group, and an ester functional group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyketone or an aldehyde. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a trimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of carbonyl compounds (aldehydes or ketones)

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-[3-hydroxy-4-oxo-4H-pyran-2-yl]-3-phenylpropanoate: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(4-methoxyphenyl)propanoate: Contains a methoxyphenyl group instead of a trimethoxyphenyl group, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

properties

Molecular Formula

C20H24O9

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C20H24O9/c1-5-28-17(23)9-13(19-18(24)14(22)8-12(10-21)29-19)11-6-15(25-2)20(27-4)16(7-11)26-3/h6-8,13,21,24H,5,9-10H2,1-4H3

InChI Key

PHDCNYFUTHJYJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)C2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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